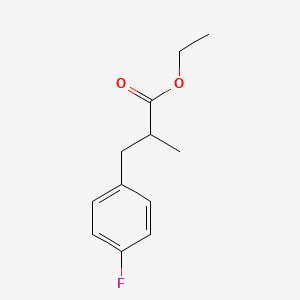![molecular formula C12H17NO3S B2549695 4,4-Dimethyl-3-[(4-methylphenyl)sulfonyl]-1,3-oxazolane CAS No. 866157-32-6](/img/structure/B2549695.png)
4,4-Dimethyl-3-[(4-methylphenyl)sulfonyl]-1,3-oxazolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of oxazole derivatives is a topic of interest in several papers. For instance, the synthesis of dimethyl sulfomycinamate, which includes an oxazole moiety, is described as a multi-step process involving the Bohlmann-Rahtz heteroannulation of 1-(oxazol-4-yl)enamines . Additionally, the synthesis of 4'-oxazolyl biphenylsulfonamides as endothelin-A (ET(A)) receptor antagonists involves the substitution of the biphenylsulfonamide with an oxazole ring . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of oxazole-containing compounds is discussed in the context of their conformation and geometry. For example, the solid-state conformation of the 1,3,2-oxazaphospholane ring in certain sulfides is described, with the five-membered rings existing in the envelope conformation . This information could be relevant to understanding the molecular structure of "4,4-Dimethyl-3-[(4-methylphenyl)sulfonyl]-1,3-oxazolane".
Chemical Reactions Analysis
The papers provide examples of chemical reactions involving oxazole derivatives. The intramolecular cyclization of 3,4-epoxy alcohols to form oxetanes and the rearrangement of 4-iminomethyl-1,2,3-triazoles are examples of reactions that could offer insights into the reactivity of oxazole rings. Additionally, the formation of 4-hydroxy-5-phenyl-3(2H)-isothiazolone 1,1-dioxide from phenylmethanesulfamide and dimethyl oxalate might be relevant to the chemical behavior of the sulfonyl group in the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are discussed in several papers. For instance, the synthesis of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole and its properties are described, including its crystal structure and intermolecular interactions . Dimethyl sulfoxide is also highlighted as a versatile reagent in organic chemistry, which could be relevant to the solubility and reactivity of the compound .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
4,4-Dimethyl-3-[(4-methylphenyl)sulfonyl]-1,3-oxazolane serves as a key intermediate in various synthetic routes. Its structure allows for reactions that lead to the formation of oxetanes and oxolanes, highlighting its role in intramolecular cyclization of 3,4-epoxy alcohols (MuraiAkio et al., 1977). Furthermore, the compound has been involved in the synthesis of dimethyl sulfomycinamate, a process demonstrating its utility in complex organic syntheses, particularly in the formation of trisubstituted pyridines through Bohlmann-Rahtz heteroannulation reactions (M. Bagley et al., 2005).
Fluorescent Molecular Probes
The molecule's structural features enable its use in developing fluorescent molecular probes. Specifically, derivatives of 2,5-diphenyloxazoles, which share a similar oxazolane core, have been prepared as fluorescent solvatochromic dyes. These dyes exhibit strong solvent-dependent fluorescence, which is crucial for creating ultrasensitive probes for biological events and processes (Z. Diwu et al., 1997).
Antimicrobial Activity
Research on derivatives of the oxazolane structure has shown potential in antimicrobial applications. Compounds synthesized from 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide have exhibited significant antibacterial and antifungal activities against a variety of pathogens. This indicates the molecule's relevance in the development of new antimicrobial agents (M. Ghorab et al., 2017).
Material Science
In material science, the oxazolane compound's derivatives have been explored for their potential in polymer synthesis. For example, guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized through reactions involving activated fluorophenyl-amine, followed by methylation with dimethyl sulfate. This process underscores the utility of oxazolane derivatives in creating advanced materials with specific ionic functionalities (D. Kim et al., 2011).
Propriétés
IUPAC Name |
4,4-dimethyl-3-(4-methylphenyl)sulfonyl-1,3-oxazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-10-4-6-11(7-5-10)17(14,15)13-9-16-8-12(13,2)3/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRJFQRHZMTDDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2COCC2(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

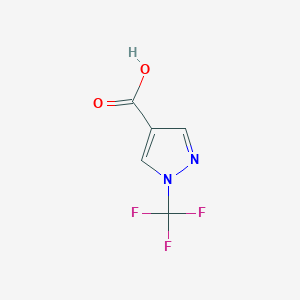
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2549613.png)
![N-cyano-2-fluoro-5-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]aniline](/img/structure/B2549615.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2549617.png)


![3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2549623.png)
![2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/no-structure.png)
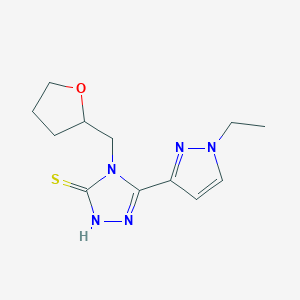
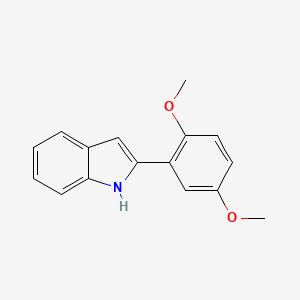
![4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2549632.png)
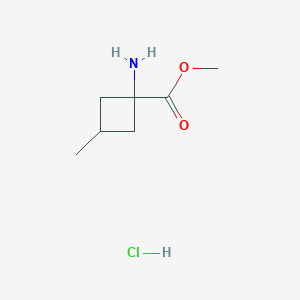
![1-(2-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2549634.png)
